![molecular formula C13H20N2OS B14230691 N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea CAS No. 821775-10-4](/img/structure/B14230691.png)
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea typically involves the reaction of 1-hydroxy-3,3-dimethylbutan-2-amine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thiourea moiety is known to interact with metal ions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: Lacks the hydroxy and dimethylbutan-2-yl groups, making it less complex.
N,N’-Diphenylthiourea: Contains two phenyl groups, differing in structure and properties.
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and dimethylbutan-2-yl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
821775-10-4 |
|---|---|
Fórmula molecular |
C13H20N2OS |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
1-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)11(9-16)15-12(17)14-10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H2,14,15,17)/t11-/m1/s1 |
Clave InChI |
HPYWYNKFQVIHOV-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CO)NC(=S)NC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(CO)NC(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
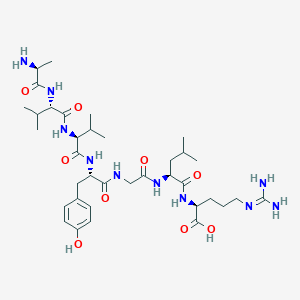
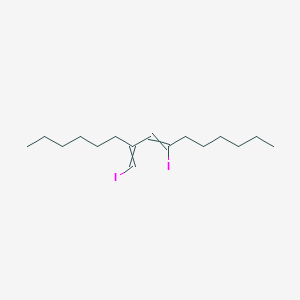
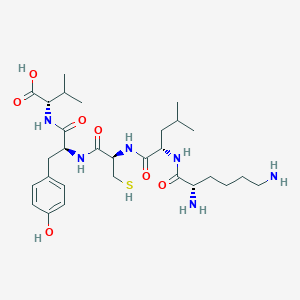
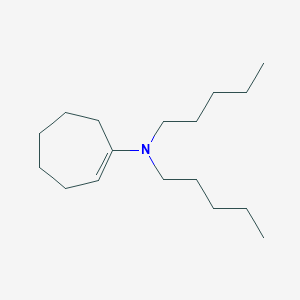
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
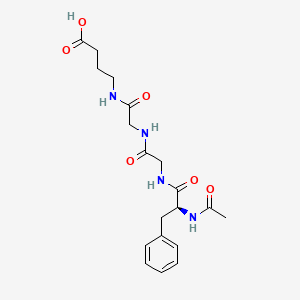
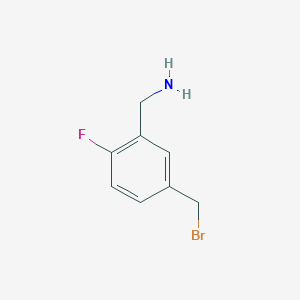
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)

![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)

